3-(Aminomethyl)-5-bromopyridin-2-amine dihydrochloride
CAS No.:
Cat. No.: VC18086290
Molecular Formula: C6H10BrCl2N3
Molecular Weight: 274.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H10BrCl2N3 |
|---|---|
| Molecular Weight | 274.97 g/mol |
| IUPAC Name | 3-(aminomethyl)-5-bromopyridin-2-amine;dihydrochloride |
| Standard InChI | InChI=1S/C6H8BrN3.2ClH/c7-5-1-4(2-8)6(9)10-3-5;;/h1,3H,2,8H2,(H2,9,10);2*1H |
| Standard InChI Key | RSJQLWVHUWXOMY-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NC(=C1CN)N)Br.Cl.Cl |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₆H₈BrN₃·2HCl, with a molecular weight of 283.97 g/mol. The pyridine core provides aromatic stability, while the bromine atom introduces steric and electronic effects that influence reactivity. The aminomethyl (-CH₂NH₂) and amine (-NH₂) groups enable participation in hydrogen bonding and coordination chemistry, critical for interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈BrN₃·2HCl |
| Molecular Weight | 283.97 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water |
| Melting Point | 205–210°C (decomposes) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically begins with 2-aminopyridine derivatives. A patented method for analogous compounds involves:
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Bromination: Using N-bromosuccinimide (NBS) in acetone at -10°C to achieve regioselective bromination at the 5-position .
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Aminomethylation: Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often employing palladium catalysts to enhance yield.
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Salt Formation: Treating the free base with hydrochloric acid to form the dihydrochloride salt.
Critical Reaction Parameters:
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Temperature control (-10°C to 25°C) to minimize byproducts like 3,5-dibromo derivatives .
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Use of continuous flow reactors in industrial settings to optimize mixing and heat transfer.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom directs electrophiles to the 4-position of the pyridine ring. For example, iodination with KIO₃/KI yields 3-(aminomethyl)-5-bromo-4-iodopyridin-2-amine .
Nucleophilic Reactions
The aminomethyl group participates in:
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Schiff base formation with aldehydes.
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Acylation with acetyl chloride to form amide derivatives.
Table 2: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Iodination | KIO₃, KI, H₂SO₄ | 4-Iodo derivatives |
| Reductive Amination | NaBH₄, RCHO | Secondary amines |
| Palladium-Catalyzed Coupling | Pd/C, aryl halides | Biaryl compounds |
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Kinase inhibitors: Modifying the aminomethyl group improves selectivity for oncogenic targets .
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Antibacterial agents: Bromine enhances membrane permeability in Gram-negative pathogens.
Material Science
Its halogenated pyridine core is incorporated into:
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Ligands for metal-organic frameworks (MOFs): Enhances stability in aqueous environments.
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Fluorescent probes: Bromine quenches fluorescence, enabling use in quenching-based assays .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
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